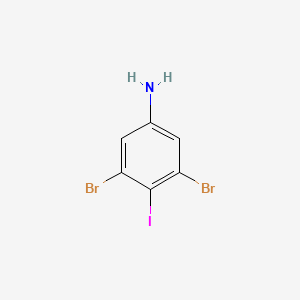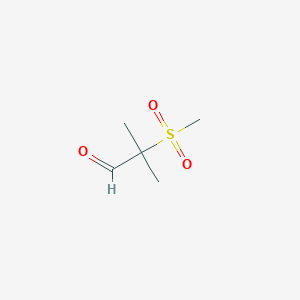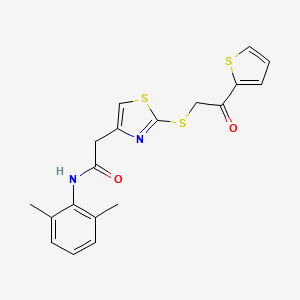
(3-羟基-2,2-二甲基丙基) 4-甲基苯磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H18O4S . It has an average mass of 258.334 Da and a monoisotopic mass of 258.092590 Da . This compound is also known by other names such as 1,3-Propanediol, 2,2-dimethyl-, mono (4-methylbenzenesulfonate), 2,2-dimethyl-3- [ (4-methylbenzenesulfonyl)oxy]propan-1-ol, and 2,2-dimethyl-3-tosyloxypropanol .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” consists of 12 carbon atoms, 18 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The structure is complex, with multiple functional groups including a hydroxy group, a sulfonate ester group, and a methyl group .Physical And Chemical Properties Analysis
“(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” has a predicted boiling point of 408.8±28.0 °C and a predicted density of 1.188±0.06 g/cm3 . Its pKa is predicted to be 14.66±0.10 .科学研究应用
有机合成与功能化
合成化学
材料科学
药物化学
催化与过渡金属化学
化学教育与研究工具
作用机制
HMDBS acts as a nucleophile in organic reactions, and its reactivity is dependent on the nature of the substituents on the aromatic ring. It can react with electrophiles such as halogens, nitriles, and aldehydes, as well as with other nucleophiles such as alcohols and amines. HMDBS can also act as a catalyst in some reactions, and can be used to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
HMDBS is a non-toxic compound and has not been found to have any adverse effects on humans or the environment. It is not known to have any biochemical or physiological effects, and has not been found to interact with any proteins or enzymes.
实验室实验的优点和局限性
HMDBS has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and is highly soluble in water and organic solvents. It is also relatively stable and does not react with other compounds in the laboratory. However, HMDBS is a relatively non-reactive compound and may require the use of a catalyst or higher temperatures and pressures for some reactions.
未来方向
HMDBS has several potential future applications. It can be used as a starting material in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a substrate or inhibitor in enzymatic reactions and as a reagent in chemical reactions. Additionally, HMDBS can be used in the development of new organic reactions and in the study of the mechanism of organic reactions. Finally, HMDBS can be used in the development of new catalysts and in the study of catalytic processes.
合成方法
HMDBS is synthesized from the reaction of 4-methylbenzenesulfonate with 3-hydroxy-2,2-dimethylpropyl alcohol in the presence of a base catalyst such as potassium hydroxide. The reaction is conducted at a temperature of 70-80°C and a pressure of 1-2 bar. The reaction results in the formation of HMDBS and water as the by-products. The yield of the reaction is typically around 95%.
安全和危害
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAEEACYRUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21651-04-7 |
Source


|
| Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)
![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)



![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)